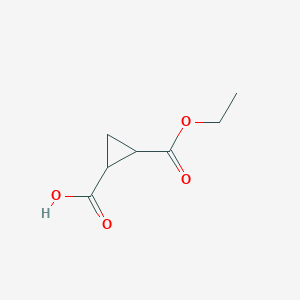

2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953454 | |

| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167113-73-7, 31420-66-3 | |

| Record name | 1-Ethyl 1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167113-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC249244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Result of Action

It is known to be a cyclic organic compound with unique chemical structure and biological activity, but the specific effects of its action need further investigation.

Biological Activity

2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- IUPAC Name: this compound

- CAS Number: 175415-95-9

- Molecular Formula: C7H10O4

- Molecular Weight: 158.15 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with ethyl chloroformate or similar reagents under controlled conditions. The process can be optimized for yield and purity through various methods, including:

- Refluxing in organic solvents such as dichloromethane.

- Column chromatography for purification.

Antimicrobial Properties

Research indicates that compounds featuring cyclopropane moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated its potential to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, possibly through the modulation of signaling pathways involved in cell cycle regulation .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and cell signaling.

- Receptor Interaction: Potential binding to specific receptors could alter cellular responses, leading to increased apoptosis or decreased proliferation in cancer cells.

Case Studies

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its antimicrobial and anticancer properties warrant further investigation into its structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors involved in metabolic pathways:

- Inhibition of Enzymes : Preliminary studies suggest that 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid may inhibit enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants and has implications for cancer treatment and anti-inflammatory therapies .

- Antimicrobial Activity : Cyclopropane derivatives have shown promise as antimicrobial agents, with various studies indicating their efficacy against critical pathogens when used as colistin adjuvants .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly for creating more complex molecules. Its unique cyclopropane structure allows for novel transformations that can lead to the development of pharmaceuticals and agrochemicals:

- Decarboxylative Rearrangement : Research has demonstrated that cyclopropane carboxylic acids can undergo decarboxylative rearrangements, yielding valuable intermediates such as dihydrofurans . This reaction pathway is significant for synthesizing compounds with diverse biological activities.

Research indicates that this compound may exhibit significant biological activities due to its structural relationships with known bioactive compounds:

- Plant Hormone Signaling : Its structural similarity to 1-aminocyclopropane-1-carboxylic acid suggests potential roles in plant signaling pathways, possibly influencing ethylene production and plant growth responses .

- Cytotoxicity and Anticancer Properties : Studies involving related cyclopropane derivatives have revealed their ability to inhibit the proliferation of cancer cell lines, suggesting that this compound may possess anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of cyclopropane carboxylic acids:

Molecular Docking Studies

A study utilizing molecular docking analysis indicated strong binding affinities between cyclopropanecarboxylic acid derivatives and target enzymes, with some compounds exhibiting ΔG values indicative of effective inhibition:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | |

| Pyrazinoic acid | -5.3 |

Anticancer Studies

Research on structurally similar compounds has shown their ability to inhibit the proliferation of cancer cell lines such as U937 (human myeloid leukemia), indicating that cyclopropane structures may enhance biological activity against cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | Applications |

|---|---|---|---|---|---|---|

| 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | 175415-95-9 | C₇H₁₀O₄ | 158.15 | Ethoxycarbonyl, carboxylic acid | ~4.14 | Organic synthesis, intermediates |

| (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | 88335-97-1 | C₆H₈O₄ | 144.12 | Methoxycarbonyl, carboxylic acid | N/A | Chiral intermediates in drug design |

| trans-2-Cyanocyclopropanecarboxylic acid | 39891-82-2 | C₅H₅NO₂ | 111.10 | Cyano, carboxylic acid | ~1.8 (cyano effect) | Ligand in coordination chemistry |

| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | Boc-protected amino, carboxylic acid | ~4.5 | Peptide synthesis, protease inhibitors |

| 1-Allylcyclopropanecarboxylic acid | 80360-57-2 | C₇H₁₀O₂ | 126.15 | Allyl, carboxylic acid | ~4.3 | Polymer chemistry, crosslinking agents |

Electronic and Steric Effects

- Ethoxycarbonyl vs. Methoxycarbonyl : The ethoxy group in the main compound provides slightly greater steric bulk and lipophilicity compared to the methoxy analog (CAS 88335-97-1). This difference influences solubility and reactivity in ester hydrolysis or nucleophilic substitution reactions .

- Cyano Group (CAS 39891-82-2): The electron-withdrawing cyano substituent lowers the pKa of the carboxylic acid (~1.8) compared to the ethoxycarbonyl derivative (~4.14), enhancing acidity and metal-binding capabilities .

- Boc-Amino Group (CAS 88950-64-5): The tert-butoxycarbonyl (Boc) group introduces steric hindrance and protects the amino group, making this compound valuable in peptide coupling reactions .

Research Findings and Trends

- Synthetic Methodologies : Cyclopropane derivatives are often synthesized via cyclopropanation of alkenes using transition metal catalysts (e.g., Simmons-Smith reaction) or via cyclotetramerization, as seen in porphyrin synthesis () .

- Stability : The ethoxycarbonyl group offers hydrolytic stability under neutral conditions, whereas Boc-protected analogs require acidic conditions for deprotection .

- Emerging Analogs : Compounds like rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 2059908-29-9) introduce heterocyclic moieties, expanding applications in asymmetric catalysis .

Preparation Methods

Reaction Mechanism and Conditions

Diazomethane acts as a carbene precursor, inserting into the double bond of the substrate. The reaction requires anhydrous conditions and is often conducted in etheric solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures (−10°C to 0°C). A key challenge is controlling the exothermic nature of the reaction to prevent side products. For example, the cyclopropanation of ethyl acrylate with diazomethane yields diethyl cyclopropane-1,1-dicarboxylate, which can be hydrolyzed to the target compound.

Sulfonium Ylide-Mediated Cyclopropanation

The use of sulfonium ylides, as described in US Patent 4,083,863A , offers a stable and scalable route to cyclopropane derivatives. This method employs 1-(carbalkoxymethyl)tetrahydrothiophenium halides, which generate ylides for cyclopropanation.

Synthetic Procedure

-

Ylide Generation : Tetrahydrothiophene is reacted with a haloacetic acid ester (e.g., ethyl bromoacetate) in dichloromethane or acetone at 15–35°C for 1–3 days to form the sulfonium salt.

-

Cyclopropanation : The ylide is reacted with a diene (e.g., 6,6-dimethylfulvene) at 15–40°C. For instance, a 95% conversion to the cyclopropane ester was achieved in methylene chloride after 90 minutes.

Advantages

-

Stability : Tetrahydrothiophenium salts are thermally stable, enabling reversible reactions and higher purity.

-

Scalability : Industrial production uses optimized catalysts (e.g., nickel-chromium-molybdenum alloys) and solvents (e.g., dichloromethane) to achieve yields >85%.

Partial Hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate

Selective hydrolysis of one ester group in diethyl cyclopropane-1,1-dicarboxylate provides a straightforward route to the target compound.

Hydrolysis Conditions

Example Protocol

A solution of diethyl cyclopropane-1,1-dicarboxylate (1.54 g, 0.01 mol) and triethylamine (0.99 g) in acetonitrile was treated with ethyl chloroformate (1.06 g) at 0°C, followed by extraction and recrystallization to isolate the product in 76% yield.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Scalability | Key Advantage |

|---|---|---|---|---|

| Diazomethane Cycloaddition | −10°C, etheric solvents | 60–70% | Moderate | Classical approach |

| Sulfonium Ylide | 15–40°C, CH₂Cl₂ | 85–95% | High | High stability and yield |

| Partial Hydrolysis | 0–5°C, HCl/acetonitrile | 70–80% | Moderate | Selective ester cleavage |

| Carbodiimide Coupling | 0°C, triethylamine | 65–75% | Low | Functionalization versatility |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and functional group positions. The ethoxycarbonyl group typically shows a triplet near δ 1.2–1.4 ppm (CH) and a quartet for the ester oxygen-bound CH .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO, MW 186.16 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles critical for reactivity studies .

How can contradictions in reported reactivity data for cyclopropane derivatives be resolved?

Advanced Research Question

Discrepancies often arise from solvent polarity, steric effects, or catalytic impurities. Systematic reproducibility studies under standardized conditions (e.g., solvent, temperature, catalyst purity) are essential. Computational tools like density functional theory (DFT) can model reaction pathways and identify intermediates, while kinetic isotope effects (KIEs) elucidate mechanisms .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.

- First Aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air. Toxicity data is limited, so treat all exposures as potentially hazardous and consult medical guidance .

How does the cyclopropane ring strain influence the compound’s reactivity in ring-opening reactions?

Advanced Research Question

The 60° bond angle in cyclopropane creates substantial ring strain, driving reactivity in electrophilic additions or radical-mediated ring-opening. For instance, the ethoxycarbonyl group can stabilize transition states in nucleophilic attacks. Kinetic studies using stopped-flow spectroscopy or in situ IR monitoring reveal strain-dependent activation energies .

What role could this compound play in designing enzyme inhibitors or bioactive molecules?

Advanced Research Question

The cyclopropane motif mimics rigid peptide bonds or planar transition states in enzymatic reactions. Structure-activity relationship (SAR) studies can explore substitutions on the carboxylic acid or ethoxy groups to enhance binding affinity. Molecular docking with targets like ACC oxidase (in ethylene biosynthesis) or proteases may identify lead compounds .

How can computational chemistry predict the biological interactions of this compound?

Advanced Research Question

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor binding. Quantum mechanics/molecular mechanics (QM/MM) approaches assess electronic interactions at active sites. For example, docking into ACC oxidase (PDB: 1Y9U) could predict inhibitory effects .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Scale-up risks include exothermic reactions during cyclopropanation and ester hydrolysis. Continuous-flow reactors improve heat dissipation and mixing efficiency. Quality control requires inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy to monitor intermediates .

How can researchers address the lack of toxicological data for this compound?

Basic Research Question

Perform acute toxicity assays (e.g., OECD 423) on rodent models to determine LD. In vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) assess cellular damage. Cross-reference structurally similar compounds (e.g., cyclopropanecarboxylic acid derivatives) for predictive insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.